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Compound of Interest

Compound Name: 4-(2-Hydroxyethyl)indolin-2-one

Cat. No.: B019303 Get Quote

4-(2-Hydroxyethyl)indolin-2-one is a heterocyclic organic compound of significant interest in

medicinal chemistry and drug development. It serves as a crucial synthetic intermediate in the

preparation of various pharmacologically active molecules, including potent dopamine receptor

agonists and protein kinase inhibitors.[1][2] The precise molecular structure and purity of this

intermediate are paramount to ensuring the safety and efficacy of the final active

pharmaceutical ingredient (API).

This technical guide, intended for researchers, scientists, and drug development professionals,

provides a comprehensive overview of the spectroscopic data for 4-(2-Hydroxyethyl)indolin-
2-one. By integrating data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS), we can construct a detailed "fingerprint" of the molecule. This guide moves

beyond a simple listing of data points, offering insights into the causality behind experimental

choices and the logic of spectral interpretation. The protocols and analyses presented herein

are designed to be self-validating, providing a robust framework for the characterization of this

and similar molecules.

Molecular Overview and Key Structural Features
Before delving into the spectroscopic data, it is essential to understand the fundamental

structure of the molecule.

Molecular Formula: C₁₀H₁₁NO₂[3][4]

Molecular Weight: 177.20 g/mol [3][4][5]
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Core Structure: The molecule is built upon an indolin-2-one (also known as oxindole)

scaffold. This bicyclic system consists of a benzene ring fused to a five-membered lactam (a

cyclic amide) ring.

Key Substituent: A 2-hydroxyethyl group (-CH₂CH₂OH) is attached at the C4 position of the

benzene ring.

The interplay of these structural features—the aromatic ring, the secondary amide, the carbonyl

group, the aliphatic side chain, and the primary alcohol—gives rise to a unique and predictable

spectroscopic signature.
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Key Structural Features of 4-(2-Hydroxyethyl)indolin-2-one
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Caption: Interplay of molecular features and the primary spectroscopic techniques used for

their characterization.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 13 Tech Support

https://www.benchchem.com/product/b019303?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b019303?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the unambiguous structural

elucidation of organic molecules. It provides detailed information about the chemical

environment, connectivity, and spatial relationships of hydrogen (¹H NMR) and carbon (¹³C

NMR) atoms within the molecule.

Expert Insight: Why NMR is the Gold Standard
For a molecule like 4-(2-Hydroxyethyl)indolin-2-one, with distinct aromatic, aliphatic, and

exchangeable protons, ¹H NMR provides a wealth of information. The chemical shifts indicate

the electronic environment of each proton, multiplicity reveals the number of neighboring

protons, and integration gives the relative number of protons in a given signal. ¹³C NMR

complements this by confirming the number of unique carbon environments. For absolute

certainty, 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC

(Heteronuclear Single Quantum Coherence) are employed to definitively map out proton-proton

and proton-carbon connectivities, respectively.[6][7]

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
Solvent Choice Rationale: DMSO-d₆ is an excellent choice as it effectively solubilizes the

compound and, importantly, its residual water peak does not obscure the broad O-H and N-H

proton signals, allowing for their clear observation and confirmation via D₂O exchange.
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Position
Predicted δ
(ppm)

Multiplicity Integration J (Hz)
Assignment
Rationale

NH ~10.3 s (broad) 1H -

Amide

proton,

deshielded,

broad due to

quadrupolar

relaxation

and

exchange.

Appears at a

characteristic

downfield

shift.

H-7 ~7.15 t 1H ~7.8

Aromatic

proton, triplet

due to

coupling with

H-5 and H-6.

H-5 ~6.80 d 1H ~7.6

Aromatic

proton, ortho

to H-6,

doublet.

H-6 ~6.75 d 1H ~7.7

Aromatic

proton, ortho

to H-5 and H-

7, doublet.

OH ~4.7 t 1H ~5.2 Alcohol

proton, triplet

due to

coupling with

the adjacent

CH₂.

Broadens

and
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disappears

upon D₂O

addition.

-CH₂-O ~3.60 q 2H ~6.5

Methylene

protons

adjacent to

the hydroxyl

group.

Shifted

downfield by

the

electronegati

ve oxygen.

CH₂-(C=O) ~3.45 s 2H -

Methylene

protons at C3

of the

indolinone

ring. Appear

as a singlet

as they have

no adjacent

proton

neighbors.

Ar-CH₂- ~2.75 t 2H ~6.5

Benzylic

methylene

protons.

Triplet due to

coupling with

the adjacent -

CH₂-O group.

Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
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Position Predicted δ (ppm) Assignment Rationale

C=O ~176
Carbonyl carbon of the lactam,

highly deshielded.

C-7a ~142
Aromatic quaternary carbon,

adjacent to the nitrogen atom.

C-4 ~135
Aromatic quaternary carbon

bearing the ethyl substituent.

C-3a ~128
Aromatic quaternary carbon at

the ring junction.

C-7 ~124 Aromatic CH carbon.

C-5 ~122 Aromatic CH carbon.

C-6 ~109

Aromatic CH carbon, shifted

upfield due to the electron-

donating effect of the amide

nitrogen.

-CH₂-O ~60
Aliphatic carbon bonded to the

electronegative oxygen atom.

CH₂-(C=O) ~35
Aliphatic carbon at C3 of the

indolinone ring.

Ar-CH₂- ~32
Benzylic carbon of the ethyl

side chain.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Accurately weigh ~5-10 mg of 4-(2-Hydroxyethyl)indolin-2-one.

Dissolution: Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a

clean, dry NMR tube. Ensure complete dissolution, using gentle vortexing if necessary.

Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium

signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
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¹H NMR Acquisition: Acquire a standard 1D proton spectrum. A sufficient number of scans

(e.g., 16 or 32) should be averaged to achieve a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans

will be required due to the lower natural abundance of ¹³C.

Confirmation (Optional but Recommended):

D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H

spectrum. The signals corresponding to the N-H and O-H protons will diminish or

disappear, confirming their assignment.

2D NMR: Acquire COSY and HSQC spectra to confirm ¹H-¹H and ¹H-¹³C correlations,

respectively.

Infrared (IR) Spectroscopy: Identifying Key
Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups present

in a molecule. It works by measuring the absorption of infrared radiation, which excites

molecular vibrations such as stretching and bending.[8][9]

Expert Insight: The Vibrational Fingerprint
The IR spectrum provides a unique "fingerprint" for a molecule. For 4-(2-
Hydroxyethyl)indolin-2-one, the most prominent and diagnostic peaks will be the broad O-H

stretch from the alcohol, the N-H stretch from the amide, and the intense, sharp C=O stretch

from the lactam carbonyl.[10][11] The presence and position of these bands provide immediate

confirmation of the molecule's core structural components. The region below 1500 cm⁻¹, known

as the fingerprint region, contains complex vibrations characteristic of the molecule as a whole.

[9][12]

Predicted IR Absorption Bands (ATR-FTIR)
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group
Expected
Intensity/Appearan
ce

3400 - 3200 O-H Stretch Alcohol Strong, Broad

~3200 N-H Stretch Secondary Amide Medium, Sharp

3100 - 3000 C-H Stretch (sp²) Aromatic Ring Medium

2950 - 2850 C-H Stretch (sp³) Ethyl Chain Medium

~1680 C=O Stretch Amide (Lactam) Strong, Sharp

1620 - 1580 C=C Stretch Aromatic Ring Medium

~1470 C-H Bend Aliphatic CH₂ Medium

1350 - 1200 C-O Stretch Primary Alcohol Strong

900 - 675 C-H "oop" Bend Aromatic Ring
Strong (Substitution

Pattern)

Experimental Protocol: FTIR Data Acquisition
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR

spectrometer is clean. Record a background spectrum.

Sample Application: Place a small amount (a few milligrams) of the solid 4-(2-
Hydroxyethyl)indolin-2-one powder directly onto the ATR crystal.

Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact

between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are

co-added and averaged to produce the final spectrum.

Data Processing: The resulting spectrum is automatically ratioed against the background

spectrum to yield the final absorbance or transmittance plot.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
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Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It provides the exact molecular weight of the compound and, through fragmentation

analysis, offers valuable clues about its structure.[13]

Expert Insight: Piecing the Puzzle Together
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy

electrons, knocking one electron off to form a molecular ion (M⁺).[14] The m/z of this ion

directly corresponds to the molecular weight of the compound. This M⁺ is often unstable and

breaks apart into smaller, charged fragments. The pattern of this fragmentation is reproducible

and highly dependent on the molecular structure. For our target molecule, key fragmentations

would include the loss of a water molecule from the side chain (a common fragmentation for

alcohols) and cleavage of the ethyl group.[15][16]

Predicted Mass Spectrum (Electron Ionization)
Molecular Ion (M⁺): The most critical peak will be the molecular ion peak.

m/z 177: Corresponds to the [C₁₀H₁₁NO₂]⁺ ion, confirming the molecular weight.

Key Fragment Ions:

m/z 159: [M - H₂O]⁺. This prominent peak results from the loss of a water molecule from

the hydroxyethyl side chain.

m/z 146: [M - CH₂OH]⁺. This corresponds to the cleavage of the C-C bond adjacent to the

alcohol (alpha-cleavage), losing a hydroxymethyl radical.

m/z 133: [M - C₂H₄O]⁺. This could arise from a rearrangement and loss of ethylene oxide.

m/z 118: Represents the indolinone core after cleavage of the entire side chain.

Experimental Protocol: Mass Spectrometry Data
Acquisition

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile

solvent like methanol or acetonitrile.
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Instrument Ionization: Introduce the sample into the mass spectrometer's ion source (e.g.,

via a direct insertion probe or flow injection). Utilize Electron Ionization (EI) at a standard

energy of 70 eV.

Mass Analysis: The generated ions are accelerated and separated by the mass analyzer

(e.g., a quadrupole) based on their m/z ratio.

Detection: The detector records the abundance of each ion, generating a mass spectrum

that plots relative intensity versus m/z.

Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis

lies in the integration of data from NMR, IR, and MS. Each method provides complementary

information that, when combined, leads to an unambiguous structural confirmation.

Caption: A logical workflow for confirming the structure of a synthesized compound using

complementary spectroscopic techniques.

This workflow begins with acquiring data from all three core techniques. The IR spectrum first

confirms the presence of the essential functional groups. The mass spectrum then verifies the

correct molecular weight and provides substructural information through fragmentation. Finally,

NMR spectroscopy provides the detailed map of the carbon-hydrogen framework, confirming

the precise arrangement and connectivity of atoms. If the data from all three analyses are

consistent with the proposed structure of 4-(2-Hydroxyethyl)indolin-2-one, the identity and

purity of the compound can be confirmed with a high degree of confidence.

Conclusion
The comprehensive spectroscopic characterization of 4-(2-Hydroxyethyl)indolin-2-one is

essential for its use in research and pharmaceutical development. Through the integrated

application of NMR, IR, and Mass Spectrometry, a detailed and verifiable structural profile can

be established. This guide provides the theoretical predictions, interpretive logic, and practical

protocols necessary for researchers to confidently identify and assess the quality of this

important synthetic intermediate. The concordance of data across these orthogonal analytical

techniques provides the robust, self-validating system required to meet the high standards of

scientific integrity in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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